(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide
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Overview
Description
(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopenta[b]pyridine fused with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base like triethylamine and are carried out under controlled temperatures to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Spirocyclic piperidines: Known for their unique structural features and diverse applications in medicinal chemistry.
Uniqueness
(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide stands out due to its specific spirocyclic arrangement, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H25N3OS |
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Molecular Weight |
307.5 g/mol |
IUPAC Name |
(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H25N3OS/c1-15(2,3)21(20)19-14-12-5-4-8-18-13(12)11-16(14)6-9-17-10-7-16/h4-5,8,14,17,19H,6-7,9-11H2,1-3H3/t14?,21-/m0/s1 |
InChI Key |
WWWKENJOIZUKDI-YNNZGITBSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)NC1C2=C(CC13CCNCC3)N=CC=C2 |
Canonical SMILES |
CC(C)(C)S(=O)NC1C2=C(CC13CCNCC3)N=CC=C2 |
Origin of Product |
United States |
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